7-Methoxypyrazolo[1,5-A]pyridine
Description
Significance of Nitrogen-Containing Heterocyclic Systems in Contemporary Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemistry, distinguished by their cyclic structures incorporating at least one nitrogen atom. These compounds are of immense interest due to their diverse reactivity and significant pharmacological properties, making them indispensable in medicinal chemistry and materials science. wisdomlib.orgwisdomlib.org Their prevalence in nature is notable, forming the core of essential biomolecules such as nucleic acids, vitamins, and hormones. ijcaonline.orgnih.gov This natural abundance underscores their biocompatibility and evolutionary significance.
The unique structural features of nitrogen-based heterocycles, including the ability of the nitrogen atom to form hydrogen bonds, contribute to their wide-ranging biological activities. nih.gov This has led to their extensive use in the development of pharmaceuticals, with a significant percentage of FDA-approved drugs containing a nitrogen heterocycle. msesupplies.com Their applications extend beyond medicine to agrochemicals, dyes, and corrosion inhibitors, highlighting their versatility and industrial importance. msesupplies.com
Overview of Pyrazolo[1,5-a]pyridine (B1195680) Core Structures: Chemical Diversity and Research Relevance
Among the vast array of nitrogen-containing heterocycles, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry. This fused bicyclic system, consisting of a pyrazole (B372694) ring fused to a pyridine (B92270) ring, offers a rigid and planar framework that is highly amenable to chemical modification. nih.govontosight.ai The ability to introduce a variety of substituents at different positions on the scaffold allows for the fine-tuning of its physicochemical and biological properties. nih.gov
Pyrazolo[1,5-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. ontosight.aiontosight.ai This has led to the development of several marketed drugs incorporating this core structure. nih.gov The therapeutic potential of these compounds stems from their ability to interact with a wide range of biological targets, such as enzymes and receptors, thereby modulating various cellular pathways. ontosight.ai
Contextualization of 7-Methoxypyrazolo[1,5-a]pyridine within Known Pyrazolo[1,5-a]pyridine Analogs
This compound is a specific analog within the broader family of pyrazolo[1,5-a]pyridines. Its structure is characterized by a methoxy (B1213986) group (-OCH3) at the 7-position of the fused ring system. The position and nature of substituents on the pyrazolo[1,5-a]pyridine core are known to significantly influence the molecule's biological activity. For instance, studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a related scaffold, have shown that substitutions can dramatically impact their antitubercular activity. nih.gov
While specific research on the biological activities of this compound is not extensively detailed in the provided results, the broader class of pyrazolo[1,5-a]pyridines has been investigated for various therapeutic applications. For example, some derivatives are explored as antiherpetic agents, where the nature of the substituent at the C3 position plays a critical role in antiviral potency. nih.gov The presence of a methoxy group, as in this compound, can alter properties such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Other methoxy-substituted pyrazolo[1,5-a]pyridine analogs, such as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, serve as key intermediates in the synthesis of targeted cancer therapies. chemicalbook.com
Research Scope and Strategic Objectives for this compound Studies
The strategic objectives for the study of this compound would logically focus on a comprehensive evaluation of its chemical and biological properties. A primary goal would be to synthesize and characterize the compound, followed by an exploration of its potential as a scaffold for the development of novel therapeutic agents.
Key research areas would include:
Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the structure and purity of the synthesized compounds.
Biological Screening: Evaluating the biological activity of this compound across a range of assays to identify potential therapeutic applications. This could include screening for anticancer, antimicrobial, anti-inflammatory, and antiviral activities, building upon the known bioactivities of the broader pyrazolo[1,5-a]pyridine class.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and substitution patterns influence its biological activity. This is crucial for optimizing lead compounds to enhance potency and selectivity while minimizing potential toxicity.
Mechanism of Action Studies: For any identified bioactive derivatives, elucidating the underlying mechanism by which they exert their biological effects. This involves identifying the specific molecular targets and pathways they interact with.
By pursuing these objectives, researchers can unlock the full potential of this compound as a valuable building block in drug discovery and materials science.
Structure
2D Structure
Properties
IUPAC Name |
7-methoxypyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-5-6-9-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHZFUSMBYFKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC=NN21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 7 Methoxypyrazolo 1,5 a Pyridine and Its Derivatives
Retrosynthetic Analysis of the Pyrazolo[1,5-A]pyridine (B1195680) Core
A common retrosynthetic approach for the pyrazolo[1,5-a]pyridine scaffold involves disconnecting the pyrimidine (B1678525) portion of the fused bicyclic system. The primary strategy hinges on the formation of the six-membered pyrimidine ring onto a pre-existing pyrazole (B372694) ring. This leads to two key precursor fragments: an aminopyrazole derivative and a three-carbon 1,3-biselectrophilic species. nih.gov
This disconnection is strategically advantageous as it allows for the introduction of a wide variety of substituents onto both the pyrazole and the newly formed pyrimidine ring, depending on the specific starting materials chosen. For instance, to achieve a 7-methoxy substituent, the corresponding 1,3-biselectrophilic compound would need to contain a methoxy (B1213986) group at the appropriate position. The main synthesis route for pyrazolo[1,5-a]pyrimidines enables versatile structural modifications at positions 2, 3, 5, 6, and 7 through the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. nih.gov
Classical Synthetic Routes to Pyrazolo[1,5-A]pyridine Derivatives
Traditional methods for constructing the pyrazolo[1,5-a]pyridine skeleton have long relied on cyclization and condensation reactions, which remain fundamental to the field.
The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the cyclization reaction between a 5-aminopyrazole (acting as a 1,3-bisnucleophile) and a 1,3-biselectrophilic compound. nih.gov A wide array of 1,3-biselectrophiles can be used, including β-dicarbonyls, β-enaminones, β-haloenones, and β-ketonitriles. nih.gov This versatility allows for the synthesis of a broad spectrum of substituted pyrazolo[1,5-a]pyrimidines. The reaction mechanism typically begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound, which is followed by cyclization and dehydration to yield the fused ring system. nih.gov The reaction can often be promoted by either acidic or basic catalysts. nih.gov For example, a straightforward method involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in acetic acid, using sulfuric acid as a catalyst. nih.gov
An alternative approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with dipolarophiles like alkenes or alkynes. acs.orgorganic-chemistry.org PIDA (phenyliodine diacetate) can mediate a regioselective cycloaddition of these ylides to electron-deficient alkenes, providing a route to multifunctionalized pyrazolo[1,5-a]pyridine structures. organic-chemistry.org
| Precursor 1 | Precursor 2 (1,3-Biselectrophile) | Conditions | Significance | Reference |
|---|---|---|---|---|
| Substituted 5-Aminopyrazoles | 1,3-Diketones or Keto Esters | Acetic Acid (Solvent), H₂SO₄ (Catalyst) | Direct and efficient method for pyrazolo[1,5-a]pyrimidine analogues. | nih.gov |
| N-Aminopyridinium Ylides | Electron-deficient Alkenes | PIDA (Mediator) | Provides highly functionalized pyrazolo[1,5-a]pyridines with good regioselectivity. | organic-chemistry.org |
| N-Aminopyridines | α,β-Unsaturated Carbonyls | TEMPO (Mediator/Oxidant) | Metal-free [3+2] annulation-aromatization with high regioselectivity. | nih.gov |
| Aminopyrazoles | 1,2-Allenic Ketones | Mild, catalyst-free conditions | Highly facile and regioselective synthesis. | rsc.org |
Condensation reactions are central to building the pyrazolo[1,5-a]pyrimidine scaffold. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a classic example, where the pyrimidine ring is formed through a sequence of nucleophilic addition, cyclization, and a final dehydration (condensation) step. nih.gov This process is typically facilitated by acidic or basic conditions to drive the reaction to completion. nih.gov
A notable development is the cross-dehydrogenative coupling (CDC) reaction. An efficient method for synthesizing substituted pyrazolo[1,5-a]pyridines involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, promoted by acetic acid and molecular oxygen. acs.orgnih.gov This reaction proceeds under an O₂ atmosphere at elevated temperatures, providing a novel route to the desired heterocyclic system. acs.orgnih.gov
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For pyrazolo[1,5-a]pyridine synthesis, this includes transition-metal catalysis and microwave-assisted techniques.
Palladium catalysis has become a powerful tool for the synthesis and functionalization of pyrazolo[1,5-a]pyridines. rsc.org Direct C-H activation and arylation reactions offer an efficient alternative to traditional methods that require pre-functionalization like halogenation followed by cross-coupling. acs.org A palladium-catalyzed direct arylation of the pyrazolo[1,5-a]pyridine core with aryl iodides has been developed, allowing for regioselective substitution at the C-3 and C-7 positions depending on the additives used. acs.org
Furthermore, an efficient method for constructing the fused ring system itself utilizes a palladium-catalyzed, solvent-free reaction. This approach involves reacting β-halovinyl/aryl aldehydes with 5-aminopyrazoles under microwave irradiation, which is applicable to a wide range of substrates to produce pyrazolo[1,5-a]pyrimidines in good yields. rsc.org These catalytic methods enhance the structural diversity of the resulting compounds by enabling the introduction of various functional groups. nih.govrsc.org
| Reaction Type | Substrates | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Pyrazolo[1,5-a]pyridine, Aryl Iodides | Palladium catalyst, CsF or Ag₂CO₃ (additive) | Regioselective arylation at C-3 or C-7 positions. | acs.org |
| Heterocycle Synthesis | 5-Aminopyrazoles, β-halovinyl/aryl aldehydes | Palladium catalyst, Microwave, Solvent-free | Efficient synthesis of the fused pyrazolo[1,5-a]pyrimidine core. | rsc.org |
| Cross-Coupling | Halogenated Pyrazolo[1,5-a]pyrimidines | Palladium catalyst | Introduction of diverse functional groups to the scaffold. | nih.govrsc.org |
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions and improving process efficiency. nih.govrsc.org Compared to conventional heating, microwave irradiation significantly reduces reaction times, often from hours to mere minutes, while frequently providing higher yields and cleaner products. nih.govdergipark.org.tr
This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. For example, the three-component reaction of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds proceeds rapidly under microwave conditions to give the desired products in high purity. nih.gov Similarly, palladium-catalyzed reactions, such as the one between β-halovinyl aldehydes and aminopyrazoles, are often performed under microwave irradiation to enhance efficiency. rsc.org One study reported the synthesis of a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines in a three-step sequence with a total reaction time of just one hour using a microwave reactor, achieving good to excellent yields. byu.edu
Sonochemical Synthetic Strategies
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as shorter reaction times, milder conditions, and often higher yields compared to conventional heating methods. nih.govresearchgate.net This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions.
A notable application of sonochemistry in the synthesis of related heterocyclic systems is the resourceful preparation of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net In one study, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole was carried out under ultrasonic irradiation in ethanol (B145695). nih.govresearchgate.net This method proved to be highly efficient, affording the desired products in satisfactory yields (61-98%) within a remarkably short reaction time of just 5 minutes. nih.govresearchgate.net The procedure is characterized by its simplicity and easy work-up. nih.govresearchgate.net
Another investigation demonstrated the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids in an aqueous medium, highlighting the eco-friendly nature of this approach. eurjchem.com Similarly, a green synthetic route for diversely substituted pyrazolo[1,5-a]pyrimidines was developed using ultrasonic irradiation in the presence of a mild acid catalyst in aqueous ethanol. eurjchem.com
Furthermore, a highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for a novel class of polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition of various alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. nih.gov This method resulted in very good to excellent yields and the regioselectivity was confirmed by X-ray single-crystal structure determination. nih.gov These examples underscore the potential of sonochemistry as a valuable and green methodology for the synthesis of pyrazolo[1,5-a]pyridine derivatives. eurjchem.comnih.govbme.hu
Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov Key aspects of green chemistry include the use of environmentally benign solvents, catalyst-free conditions, high atom economy, and energy efficiency. nih.govnih.gov
Several synthetic strategies for pyrazolo[1,5-a]pyridines and related structures align with these principles. For instance, the development of a cross-dehydrogenative coupling (CDC) reaction for the synthesis of pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles utilizes molecular oxygen as the oxidant and acetic acid as a mild reagent, avoiding toxic or harsh chemicals. nih.gov This method boasts high atom economy and simple purification procedures. nih.gov
Microwave-assisted synthesis is another technique that aligns with green chemistry principles. nih.gov It often requires less solvent, or can even be performed under solvent-free conditions, and is more energy-efficient than traditional heating methods. nih.gov This has been successfully applied to the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines via cyclization under solvent-free conditions. nih.gov
The use of water as a solvent is a cornerstone of green chemistry. An efficient synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine derivatives has been achieved under ultrasonic irradiation in water, further highlighting the synergy between different green techniques. eurjchem.com Similarly, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been reported using ultrasonic irradiation in aqueous ethanol with a mild and reusable catalyst, KHSO4. bme.hu These approaches demonstrate a commitment to developing more sustainable and environmentally friendly methods for the synthesis of this important class of heterocycles. encyclopedia.pub
Targeted Functionalization and Regioselective Synthesis of 7-Methoxypyrazolo[1,5-a]pyridine Analogs
The biological activity and physicochemical properties of pyrazolo[1,5-a]pyridines can be finely tuned by the introduction of various functional groups at specific positions on the heterocyclic core. sci-hub.senih.govmdpi.com The regioselective synthesis of these analogs, particularly those with substituents at the 7-position, is a key challenge and an area of active research. sci-hub.seacs.org
Introduction of Methoxy Group at Position 7
The introduction of a methoxy group at the 7-position of the pyrazolo[1,5-a]pyridine scaffold can significantly influence its properties. While direct methods for the introduction of a methoxy group at this position are not extensively detailed in the provided context, the functionalization of the C7 position is a crucial step that enables the subsequent introduction of various substituents, including methoxy groups.
One approach involves the regioselective metalation of the pyrazolo[1,5-a]pyridine core. acs.org Using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to induce magnesiation specifically at the C7-position. acs.org This metalated intermediate can then be reacted with an appropriate electrophile to introduce the desired functional group. For example, subsequent reaction with an oxygen source followed by methylation could potentially yield the 7-methoxy derivative.
Another strategy involves the synthesis of a precursor with a leaving group at the 7-position, such as a halogen. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be synthesized and the chlorine atom at the 7-position is highly reactive towards nucleophilic substitution. nih.gov This allows for the introduction of various nucleophiles, and a reaction with sodium methoxide (B1231860) would be a plausible route to introduce the methoxy group at the 7-position.
Control of Regioselectivity in Core Formation and Functionalization
Achieving regioselectivity is paramount in the synthesis of substituted pyrazolo[1,5-a]pyridines to avoid the formation of isomeric mixtures and ensure the desired biological activity. sci-hub.senih.gov Several strategies have been developed to control the regiochemical outcome of both the core formation and subsequent functionalization reactions. nih.govnih.gov
The traditional synthesis of pyrazolo[1,5-a]pyridines often involves the 1,3-dipolar cycloaddition of an N-aminopyridinium salt with an alkyne. sci-hub.se A major drawback of this method is the lack of regiocontrol when using asymmetric N-aminopyridinium salts, leading to a mixture of regioisomers. sci-hub.se To overcome this, methods that offer complete regiocontrol have been developed, although sometimes at the cost of modest yields. sci-hub.se
One successful approach to achieve high and predictable regioselectivity is the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds. acs.orgnih.gov This protocol provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields. acs.orgnih.gov
The choice of reagents and reaction conditions plays a crucial role in directing the regioselectivity. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazoles and β-dicarbonyl compounds, the regioselectivity can be controlled. mdpi.com Similarly, the use of β-enaminone derivatives in reactions with aminopyrazoles allows for controlled regioselectivity, where the initial condensation occurs via an aza-Michael type addition-elimination mechanism. nih.gov
Post-synthetic functionalization also requires precise regiocontrol. The use of specific metalating agents like TMPMgCl·LiCl allows for the regioselective functionalization at the C7 position of the pyrazolo[1,5-a]pyridine scaffold. acs.org This enables the introduction of a wide range of functional groups at this specific position.
Purification and Isolation Methodologies for Synthetic Products and Intermediates
The purification and isolation of the target compounds from the reaction mixture are critical steps to obtain pure synthetic products and intermediates. A variety of standard laboratory techniques are employed for this purpose.
Column chromatography is a widely used and effective method for the purification of pyrazolo[1,5-a]pyridine derivatives. ias.ac.inbyu.edu Silica gel is a common stationary phase, and the choice of eluent system (a mixture of solvents) is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials. ias.ac.inbyu.edu
Recrystallization is another powerful purification technique for solid compounds. nih.govnih.gov This method relies on the difference in solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities in the solution.
Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. ias.ac.in It allows for a quick assessment of the purity of the fractions collected during chromatography.
In some cases, the synthetic strategy is designed to minimize the need for extensive purification. For example, some green chemistry approaches aim for high yields and clean reactions, which can simplify the work-up and isolation procedures. nih.govnih.gov The choice of purification method depends on the physical and chemical properties of the synthesized compound, the nature of the impurities, and the scale of the reaction.
Reactivity and Mechanistic Investigations of 7 Methoxypyrazolo 1,5 a Pyridine
Electrophilic and Nucleophilic Reactivity of the Pyrazolo[1,5-A]pyridine (B1195680) Ring System
The reactivity of the pyrazolo[1,5-a]pyridine ring is a hybrid of its constituent parts: an electron-rich pyrazole (B372694) ring and a typically electron-deficient pyridine (B92270) ring. uoanbar.edu.iq In the unsubstituted pyridine molecule, the nitrogen atom's electronegativity deactivates the ring towards electrophilic aromatic substitution (EAS), which, when forced, occurs primarily at the C3 position. uoanbar.edu.iqyoutube.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, especially at the C2 and C4 positions. uoanbar.edu.iq
The fusion of the pyrazole ring and the presence of the bridgehead nitrogen atom alter this electron distribution. However, the most profound influence on the reactivity of 7-methoxypyrazolo[1,5-a]pyridine comes from the powerful electron-donating effect of the methoxy (B1213986) group at the C7 position. This group increases the electron density of the pyridine portion of the fused system, activating it towards electrophilic attack. The directing effect of the methoxy group makes the positions ortho and para to it (C6 and C8, though C8 is a bridgehead) more nucleophilic and thus more susceptible to electrophiles.
In contrast, this increased electron density deactivates the ring for nucleophilic substitution. The inherent reactivity of the pyrazolo[1,5-a]pyridine system allows for substitution at various positions, creating a versatile template for generating diverse chemical structures. benthamdirect.comingentaconnect.com The 7-methoxy group further refines this reactivity, providing a powerful tool for regioselective functionalization.
Coupling Reactions and Post-Functionalization Strategies
Post-functionalization of the pyrazolo[1,5-a]pyridine core using transition-metal-catalyzed cross-coupling reactions is a primary strategy for generating molecular diversity. nih.govrsc.org The presence of the 7-methoxy group is compatible with these methods, and halogenated derivatives of this compound serve as key precursors for such transformations.
Palladium-catalyzed reactions are particularly prominent:
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halogenated pyrazolopyridine with a boronic acid or ester. For instance, a bromo-substituted this compound can be reacted with various aryl or heteroaryl boronic acids to introduce new substituents, a common strategy in drug discovery. mdpi.com
Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed, reacting a halo-pyrazolopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This method is valuable for creating extended, rigid structures.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at specific positions on the heterocyclic core. This is crucial for synthesizing analogues with improved pharmacological properties, such as kinase inhibitors. rsc.org
Negishi Coupling: Involving an organozinc reagent, the Negishi coupling offers another robust method for C-C bond formation. Selective metalation of the pyrazolopyridine ring followed by transmetalation with a zinc salt can generate an organozinc species ready for palladium-catalyzed coupling with an aryl halide. rsc.org
These reactions allow for the "vectorial functionalisation" of the scaffold, where different positions can be selectively elaborated to optimize the molecule's interaction with a biological target. rsc.org
Table 1: Overview of Coupling Reactions for Pyrazolo[1,5-a]pyridine Functionalization This table is representative of strategies applied to related aza-heterocycles and are applicable to this compound derivatives.
| Coupling Reaction | Reactant 1 (Scaffold) | Reactant 2 (Partner) | Catalyst System | Product Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halo-pyrazolo[1,5-a]pyridine | Aryl/heteroarylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C-C (Aryl) Bond | mdpi.com |
| Sonogashira | Halo-pyrazolo[1,5-a]pyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C-C (Alkynyl) Bond | mdpi.com |
| Buchwald-Hartwig | Halo-pyrazolo[1,5-a]pyridine | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N Bond | rsc.org |
| Negishi | Halo-pyrazolo[1,5-a]pyridine | Organozinc reagent | Pd catalyst | C-C Bond | rsc.org |
Intramolecular Rearrangements and Tautomeric Considerations
The structure of pyrazolo[1,5-a]pyridines can be influenced by tautomerism and intramolecular rearrangements, particularly under certain reaction conditions.
Tautomerism: For pyrazolo[1,5-a]pyridine derivatives, tautomerism is a key consideration, especially when substituents capable of proton migration are present. For example, in the case of a pyrazolo[1,5-a]pyrimidin-7(4H)-one, three different tautomeric forms are plausible. nih.gov The dominant tautomer can be determined using techniques like X-ray crystallography or by "locking" the structure through methylation at either an oxygen or nitrogen atom, which can lead to a loss of biological activity if a specific tautomer is required for target binding. nih.gov While the 7-methoxy group of the title compound is fixed, its synthesis from a 7-hydroxy precursor would involve navigating these tautomeric possibilities.
Dimroth Rearrangement: This type of intramolecular rearrangement is known to occur in various aza-heterocyclic systems, including condensed pyrimidines, often under basic conditions. nih.gov The Dimroth rearrangement involves the opening of the heterocyclic ring followed by re-closure, which can lead to the relocation of heteroatoms between the ring and its substituents. nih.gov For pyrazolo[1,5-a]pyridines, this could potentially occur if the reaction conditions are favorable, leading to isomeric products. The propensity for this rearrangement is influenced by the electronic properties of the ring; a decrease in the π-electron density of the six-membered ring generally increases the rearrangement rate. nih.gov
Elucidation of Reaction Mechanisms through Kinetic and Computational Studies
A deeper understanding of the reactivity of this compound is achieved through detailed mechanistic studies that combine experimental kinetics with computational modeling.
Kinetic and Spectroscopic Analysis: The elucidation of complex reaction pathways often relies on spectroscopic analysis to identify intermediates and final structures. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for unambiguously establishing the constitution and regioselectivity of reaction products. researchgate.net For example, studies on related pyrazolo[1,5-a]pyrimidines have used these methods to propose detailed reaction pathways, including the isolation and characterization of open-chain intermediates that precede the final cyclized product. researchgate.net
Computational Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting and rationalizing the reactivity of heterocyclic systems. Computational studies can:
Predict Regioselectivity: By calculating properties like pKa, it is possible to determine the most acidic C-H proton in a molecule, predicting the site of deprotonation and subsequent functionalization. researchgate.net
Rationalize Reactivity: Calculations can map the electron density across the molecule, explaining why certain positions are more susceptible to electrophilic or nucleophilic attack.
Model Reaction Pathways: The energetics of entire reaction mechanisms, including the structures of transition states and intermediates, can be calculated to support or refute a proposed pathway. dntb.gov.ua
These combined approaches provide a comprehensive picture of the factors governing the chemical behavior of this compound, facilitating the design of new synthetic routes and novel molecules with desired properties.
Table 2: Mechanistic Investigation Techniques for Pyrazolo[1,5-a]pyridine Systems
| Technique | Application | Key Findings | Reference(s) |
|---|---|---|---|
| NMR Spectroscopy | Structure elucidation of products and intermediates | Determination of regioselectivity; confirmation of N-methylation sites. | researchgate.net |
| X-ray Crystallography | Unambiguous determination of molecular structure | Confirmation of product constitution; elucidation of tautomeric forms; characterization of intermediates. | nih.govresearchgate.net |
| Computational (DFT) | Prediction of reactivity; modeling of reaction pathways | Identification of most acidic C-H sites; rationalization of regioselectivity; calculation of reaction energetics. | researchgate.netdntb.gov.ua |
Theoretical and Computational Chemistry Studies on 7 Methoxypyrazolo 1,5 a Pyridine
Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netajrcps.com
For 7-Methoxypyrazolo[1,5-a]pyridine, the electronic structure is characterized by the fused pyrazole (B372694) and pyridine (B92270) rings, with the methoxy (B1213986) group at position 7 acting as an electron-donating group. This substituent is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity. rsc.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the energies and spatial distributions of these frontier orbitals. researchgate.netresearchgate.net
The HOMO is typically distributed over the electron-rich regions of the molecule, primarily the pyrazolo[1,5-a]pyridine (B1195680) ring system, with a significant contribution from the methoxy group's oxygen atom. researchgate.net Conversely, the LUMO is generally located over the π-deficient pyridine ring, indicating the likely sites for nucleophilic attack. researchgate.netwuxibiology.com The HOMO-LUMO energy gap is a key quantum chemical descriptor that reveals that charge transfer can occur within the molecule. ajrcps.comresearchgate.net
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -5.8 to -6.2 | Electron-donating ability |
| ELUMO | -1.0 to -1.4 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 to 5.2 | Chemical reactivity and stability |
| Note: These values are representative estimates for pyrazolo[1,5-a]pyridine systems based on computational studies of similar structures and can vary depending on the level of theory and basis set used in the calculation. |
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) has become a standard method for the accurate prediction of molecular geometries and stabilities of organic compounds. niscair.res.injcsp.org.pk Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or larger, are used to perform geometry optimization. ajrcps.comniscair.res.in This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. ajrcps.com
For this compound, DFT calculations would reveal a nearly planar bicyclic core. The methoxy group introduces some non-planarity, and its orientation relative to the ring is a key structural feature. The calculated bond lengths and angles for the fused pyrazole and pyridine rings would be consistent with their aromatic character. The stability of the molecule is inferred from its total electronic energy calculated at the optimized geometry. Comparing the energies of different isomers or conformers allows for the identification of the most stable structures. nih.govresearchgate.net
| Structural Parameter | Predicted Value |
| C-N bond lengths (pyrazole) | ~1.33 - 1.38 Å |
| N-N bond length (pyrazole) | ~1.35 Å |
| C-C bond lengths (pyridine) | ~1.39 - 1.41 Å |
| C-N bond lengths (pyridine) | ~1.34 - 1.38 Å |
| C7-O bond length | ~1.36 Å |
| O-CH3 bond length | ~1.43 Å |
| Pyridine Ring Angles | ~118° - 122° |
| Pyrazole Ring Angles | ~105° - 112° |
| Note: These are typical bond lengths and angles for pyrazolo[1,5-a]pyridine systems and may be refined by specific DFT calculations for the 7-methoxy derivative. |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. researchgate.net For this compound, the primary source of conformational flexibility is the rotation of the methoxy group around the C7-O single bond.
A potential energy surface (PES) can be generated by systematically varying the dihedral angle of the C-C-O-C bond of the methoxy group and calculating the energy at each point. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. researchgate.net The global minimum on the PES represents the most stable conformation of the molecule. Such studies reveal whether the methyl group of the methoxy substituent lies in the plane of the heterocyclic ring or is oriented out-of-plane. For some substituted pyrazolo[1,5-a]pyrimidines, computational studies have shown that different configurations (syn- and anti-isomers) can possess significantly different conformational labilities. nih.gov While the bicyclic core of syn-isomers can be conformationally stable, the trans-configuration may represent a more conformationally labile system. nih.gov
Prediction of Reactivity and Regioselectivity using Computational Models
Computational models are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For this compound, several computational tools can be applied.
Frontier Molecular Orbital (FMO) theory is a primary tool. The spatial distribution of the HOMO indicates the sites most susceptible to electrophilic attack, while the LUMO distribution highlights the probable sites for nucleophilic attack. wuxibiology.com For this compound, the electron-donating methoxy group at position 7 would activate the ring system, particularly towards electrophiles.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this molecule, the nitrogen atoms of the pyridine and pyrazole rings, as well as the oxygen of the methoxy group, would be expected to be regions of high negative potential.
These computational models allow for a rational prediction of how this compound will behave in various chemical reactions, guiding synthetic efforts. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical tool in drug discovery for predicting the binding mode and affinity of a ligand, such as this compound, within the active site of a biological target, like a protein kinase. nih.govekb.egnih.gov
The process involves placing the 3D structure of this compound into the binding pocket of a target protein and using a scoring function to estimate the binding affinity. ekb.eg The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been docked into the ATP binding site of kinases like CDK2 and VEGFR-2. ekb.egnih.gov
Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing insights into the flexibility of both the ligand and the protein binding site. These in silico methods are crucial for prioritizing compounds for synthesis and biological testing.
| Target Protein | Predicted Binding Affinity (Scoring Function) | Key Interacting Residues |
| Cyclin-Dependent Kinase 2 (CDK2) | Favorable (e.g., -8 to -10 kcal/mol) | Hinge region amino acids (e.g., Leu83, Glu81), Lys33, Gln131 |
| VEGF Receptor 2 (VEGFR-2) | Favorable (e.g., -9 to -11 kcal/mol) | Cys919, Asp1046, Glu885 |
| Note: These are examples of potential targets and interactions for pyrazolo[1,5-a]pyridine scaffolds based on published docking studies of similar compounds. ekb.egnih.govresearchgate.net Actual values would require specific docking calculations for this compound. |
Quantum Chemical Descriptors and Their Correlation with Molecular Properties
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various properties. jcsp.org.pk These descriptors, calculated using DFT, can be correlated with experimental observations of reactivity, stability, and other molecular characteristics. researchgate.net
Important quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
These descriptors provide a quantitative basis for understanding the behavior of this compound. For instance, a lower hardness (higher softness) value would suggest greater reactivity. The dipole moment influences solubility and intermolecular interactions.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | 1 / η | Polarizability and reactivity |
| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |
| Note: The values for these descriptors are derived from the HOMO and LUMO energies and provide a quantitative framework for comparing the reactivity and stability of different molecules. |
Derivatization and Structure Activity Relationship Sar Studies for Biological Applications in Vitro Focus
Rational Design and Synthesis of 7-Methoxypyrazolo[1,5-a]pyridine Analogs for SAR Exploration
The rational design of this compound analogs is a cornerstone of SAR exploration, aiming to enhance potency, selectivity, and other desirable drug-like properties. Synthetic strategies often involve the modification of the core pyrazolo[1,5-a]pyridine (B1195680) structure at various positions to probe the chemical space and understand its influence on biological targets.
A common approach involves the cyclocondensation reaction between 5-aminopyrazole derivatives and suitable reaction partners. For instance, novel 7-aminopyrazolo[1,5-a]pyrimidines have been synthesized through the reaction of 5-aminopyrazole derivatives with 3-oxo-2-phenyl propanenitrile. mdpi.com Another one-pot synthesis method for generating new pyrazolo[1,5-a]pyrimidine (B1248293) analogs involves reacting 1H-pyrazol-5-amine derivatives with methyl-3-oxobutanoate, phosphorus oxychloride, and N,N-dimethylaniline under inert conditions. mdpi.com
In the context of developing selective PI3Kδ inhibitors, researchers have focused on modifying the C(2) position of the pyrazolo[1,5-a]pyrimidine core. nih.gov Starting with ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, a multi-step synthesis was employed to introduce different benzimidazole (B57391) derivatives. nih.gov This involved the reduction of the ester group, followed by oxidation and subsequent coupling with various benzimidazoles. nih.gov These synthetic endeavors highlight the importance of strategic modifications to uncover key structural features for desired biological activity.
Impact of Substituent Effects on Biological Activity Profiles (In Vitro)
The introduction of different substituents onto the this compound scaffold has a profound impact on the resulting biological activity. In vitro studies are crucial for elucidating these effects and establishing a clear SAR.
For example, in the development of antiherpetic agents based on the pyrazolo[1,5-a]pyridine core, significant changes in antiviral activity were observed by altering the heteroatom basicity and the orientation of the group at the C3 position. nih.gov This underscores the sensitivity of the biological response to subtle structural modifications.
In the pursuit of antitubercular agents, SAR studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones revealed that polar functional groups at the C2 position, such as hydroxyl or amino groups, led to a loss of antimicrobial activity. nih.gov This suggests that maintaining a certain level of lipophilicity at this position is critical for antitubercular efficacy.
Furthermore, in the context of anticancer agents, the introduction of a donor group, such as a methoxy (B1213986) group in an aryl moiety attached to the pyrazolo[1,5-a]pyrimidine scaffold, has been shown to enhance anticancer activity. researchgate.net The nature and position of substituents on the heterocyclic core are critical in dictating the biological activity. researchgate.net
The table below summarizes the impact of various substituents on the in vitro biological activity of pyrazolo[1,5-a]pyridine derivatives based on several research findings.
| Scaffold | Position of Substitution | Substituent | Biological Activity (In Vitro) | Reference |
| Pyrazolo[1,5-a]pyridine | C3 | Varied heteroatomic groups | Significant changes in anti-herpes virus activity | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | C2 | Hydroxyl, Amino | Loss of antitubercular activity | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Aryl moiety | Methoxy group | Enhanced anticancer activity | researchgate.net |
| N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Highest inhibitory effect on α-amylase, α-glucosidase, and β-glucosidase | semanticscholar.org | ||
| 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine | Potent enzymatic inhibition against TrkA and ALK2 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico/In Vitro)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov This in silico approach is instrumental in predicting the activity of new chemical entities and understanding the structural features that govern their potency. wikipedia.org
The QSAR process typically involves several key steps:
Data Set Preparation: A set of molecules with known biological activities is compiled. nih.gov
Descriptor Calculation: Various physicochemical properties and molecular descriptors are calculated for each molecule in the dataset. nih.gov
Model Development: Mathematical models are generated to establish a relationship between the descriptors and the biological activity. wikipedia.org
Model Validation: The predictive power of the model is rigorously tested. wikipedia.org
QSAR models can be developed using various statistical and machine learning methods. These models help in rationalizing the mechanism of action within a series of chemicals and can significantly reduce the cost and time associated with synthesizing and testing new compounds. nih.gov By predicting the activity of novel molecules before their synthesis, QSAR studies guide the design of more potent and selective compounds. wikipedia.org
Pharmacophore Development and Virtual Screening for Novel Ligands
Pharmacophore modeling is another powerful in silico tool used in drug discovery to identify novel ligands. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
Pharmacophore models can be developed based on the structure of a known ligand (ligand-based) or the structure of the target protein's binding site (structure-based). nih.gov Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov
This approach has several advantages:
Scaffold Hopping: It can identify structurally diverse compounds that fit the pharmacophore, leading to the discovery of novel chemical scaffolds. nih.gov
Efficiency: Virtual screening is a time and cost-effective method for identifying promising hit compounds compared to high-throughput screening of entire compound libraries. nih.gov
Lead Optimization: Pharmacophore models can provide insights into the crucial interactions required for binding, guiding the optimization of lead compounds. nih.gov
The development of pharmacophore models for targets of this compound derivatives can accelerate the discovery of new and potent ligands with desired biological activities.
Investigation of Biological Target Interactions in Vitro and Mechanistic Studies
Enzyme Inhibition and Modulation Studies (e.g., Protein Kinases, PDE Inhibitors)
Derivatives of 7-methoxypyrazolo[1,5-a]pyridine have demonstrated significant inhibitory activity against several classes of enzymes, most notably phosphodiesterases (PDEs) and protein kinases.
Phosphodiesterase (PDE) Inhibition A key area of investigation has been the development of PDE inhibitors for inflammatory conditions. Research identified KCA-1490, a derivative featuring the 7-methoxy-2-trifluoromethyl-pyrazolo[1,5-a]pyridine core, as a dual inhibitor of PDE3 and PDE4. nih.gov Further structural modifications based on this compound led to the development of highly potent and selective PDE4 inhibitors. nih.govnih.gov For instance, N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide showed potent anti-inflammatory effects, underscoring the therapeutic potential of this scaffold. nih.gov The introduction of a methoxy (B1213986) group at the C-7 position of the pyrazolopyridine ring was found to strongly promote PDE4 inhibition. nih.gov
Protein Kinase Inhibition The pyrazolo[1,5-a]pyridine (B1195680) scaffold is recognized as a "privileged" structure in kinase inhibitor design, acting as a purine bioisostere that can effectively occupy the ATP-binding pocket of kinases. nih.gov This has led to the development of inhibitors for several kinases:
RET Kinase: Substituted pyrazolo[1,5-a]pyridine compounds have been identified as inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in certain types of cancers. nih.gov Selpercatinib, an approved selective RET kinase inhibitor, features the pyrazolo[1,5-a]pyridine core. nih.gov
C-terminal Src Kinase (CSK): Replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine core significantly improved potency in the development of CSK inhibitors, which are of interest as potential immuno-oncology agents. nih.gov
| Compound Derivative | Enzyme Target | Activity | Reference |
|---|---|---|---|
| KCA-1490 | PDE3/PDE4 | Dual Inhibitor | nih.gov |
| N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide | PDE4 | Selective Inhibitor | nih.gov |
| Selpercatinib | RET Kinase | Selective Inhibitor | nih.gov |
Achieving selectivity is a critical goal in kinase inhibitor development to minimize off-target effects. Research on pyrazolo[1,5-a]pyrimidine (B1248293), a closely related scaffold, has demonstrated that high selectivity can be achieved. For example, optimization of a pyrazolo[1,5-a]pyrimidine scaffold led to a potent RET kinase inhibitor with over 500-fold selectivity against KDR (Kinase insert Domain Receptor). novartis.com Similarly, efforts to modify dual PDE3/4 inhibitors containing the this compound core successfully yielded compounds with high selectivity for PDE4. nih.gov The development of Selpercatinib also highlights the scaffold's utility in creating highly selective inhibitors for targets like RET kinase. nih.gov
Receptor Binding and Modulation Assays (e.g., Trk receptors, CRF1 receptor)
While the this compound core is primarily studied for enzyme inhibition, the closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated as a framework for receptor antagonists.
Tropomyosin Receptor Kinase (Trk) Receptors The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in two of the three marketed drugs for NTRK fusion cancers. mdpi.com This scaffold is essential for forming a hinge interaction with the Met592 residue of the Trk kinase domain. mdpi.com Structure-activity relationship (SAR) studies on macrocyclic pyrazolo[1,5-a]pyrimidine derivatives revealed potent Trk inhibitors with IC50 values in the low nanomolar range for TrkA and TrkC. mdpi.com
Corticotropin-Releasing Factor (CRF1) Receptor A series of 3-phenylpyrazolo[1,5-a]pyrimidines were found to have a high affinity for the human CRF1 receptor, demonstrating the potential of this heterocyclic system to act as CRF1 receptor antagonists. nih.gov While this specific study did not involve the 7-methoxy-substituted pyridine (B92270) analog, it establishes the broader pyrazolo-heterocycle family as a source of CRF1 receptor modulators.
| Scaffold | Receptor Target | Finding | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | TrkA, TrkC | Potent inhibition with IC50 values in the nanomolar range (e.g., Compound 29: TrkA = 0.6 nM, TrkC = 0.1 nM). | mdpi.com |
| 3-Phenylpyrazolo[1,5-a]pyrimidine | CRF1 Receptor | Demonstrated affinity for the human CRF-1 receptor. | nih.gov |
Cell-Based Assays for Cellular Pathway Modulation (In Vitro Antiproliferation, Gene Expression)
Derivatives of this compound and its parent scaffold have shown significant activity in various cell-based assays, confirming their ability to modulate cellular pathways and inhibit cell proliferation.
Antiproliferative Activity: Pyrazolopyridine derivatives have been investigated for their anticancer potential, with some showing potent antiproliferative activity against breast, liver, and colon carcinoma cells. nih.gov Specifically, pyrazolo[1,5-a]-1,3,5-triazine derivatives, which share the pyrazolo core, displayed specific antiproliferative activity in colorectal cancer cell lines at micromolar concentrations. nih.gov
Antitubercular Activity: A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibited excellent in vitro inhibitory activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values in the low nanomolar range. nih.gov
Cellular Pathway Modulation: In a study on related pyrazolo[1,5-a]pyrimidine-based macrocycles, potent inhibitors of Adaptor-Associated Kinase 1 (AAK1) were developed. These compounds were shown to inhibit the phosphorylation of the AP-2 complex in cellular assays, a key step in clathrin-mediated endocytosis. biorxiv.org
Elucidation of Molecular Mechanisms of Action (e.g., ATP-competitive binding, hydrogen bonding, halogen bonding)
The primary mechanism of action for pyrazolo[1,5-a]pyridine-based kinase inhibitors is ATP-competitive binding. nih.govnih.gov The scaffold's nitrogen atoms are positioned to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor. nih.gov
The N1 of the pyrazolopyridine core can engage with the backbone NH of hinge residues, such as methionine, forming a strong hydrogen bond. nih.gov In the case of the RET inhibitor Selpercatinib, the pyrazolo[1,5-a]pyridine ring occupies the adenosine binding pocket and makes van der Waals interactions with the side chain of residue Y806. nih.gov Further substitutions on the scaffold allow for additional interactions; for example, a 2-methoxypyridine group can insert into a deep hydrophobic pocket, forming a pi-cation interaction with a lysine residue.
High-Throughput Screening (HTS) Approaches for Discovering New Biological Activities
High-throughput screening (HTS) is a common strategy for identifying novel biological activities for chemical scaffolds. In the context of the related pyrazolo[1,5-a]pyrimidine core, HTS was used to identify a lead compound for B-Raf inhibition. nih.gov Another HTS campaign based on a homology model led to the discovery of pyrazolo[1,5-a]pyrimidine-based antagonists for the aryl hydrocarbon receptor (AHR). rsc.org While specific HTS campaigns focusing solely on this compound are not extensively detailed in the literature, these examples show the utility of HTS in exploring the broader biological potential of this class of compounds.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of pyrazolo[1,5-a]pyridine (B1195680) systems. researchgate.net Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the precise determination of atomic connectivity and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For the parent pyrazolo[1,5-a]pyridine, the chemical shifts of H-5 and H-7 can be very close, necessitating careful assignment. researchgate.net In substituted derivatives like 7-methoxypyrazolo[1,5-a]pyridine, the methoxy (B1213986) group introduces a characteristic singlet in the upfield region of the spectrum. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, which can be resolved and assigned using 2D NMR techniques.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbon atom attached to the electron-donating methoxy group in this compound would be expected to be shielded compared to the corresponding carbon in the unsubstituted parent compound. The assignments of carbon resonances are typically confirmed through heteronuclear correlation experiments like HETCOR, which correlate proton and carbon signals. researchgate.netresearchgate.net
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy offers direct insight into the electronic structure of the nitrogen-containing heterocyclic core. The chemical shifts of the pyrazole (B372694) and pyridine (B92270) nitrogen atoms are sensitive to substitution and tautomeric forms. researchgate.net For example, in pyridine N-oxides, the ¹⁵N chemical shift of the ring nitrogen is a key indicator of the predominant tautomer. researchgate.net While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable data for understanding the electronic properties of the pyrazolo[1,5-a]pyridine system.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY experiments identify proton-proton coupling networks, while HSQC and HMBC experiments establish one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.net These techniques have been instrumental in unambiguously assigning the structures of complex pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net
Interactive Data Table: Representative NMR Data for Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
| Pyrazolo[1,5-a]pyridine | ¹H | 8.28 (H-7), 7.36 (H-5), 7.00 (H-6), 6.65 (H-3), 7.98 (H-2) | d, d, dd, d, d | J=7.2, J=8.8, J=7.2, 5.2, J=2.4, J=2.4 | chemicalbook.com |
| Pyridine | ¹H | 8.59, 7.38, 7.75 | - | - | chemicalbook.com |
| Pyridine | ¹³C | 149.8, 123.6, 135.8 | - | - | chemicalbook.com |
| 4-Methoxypyridine | ¹³C | 164.1, 150.8, 109.4, 55.2 | - | - | chemicalbook.com |
| Pyrazolo[1,5-a]pyrimidine | ¹H | 8.56 (H-7), 6.94 (H-6), 8.92 (H-5), 6.64 (H-3), 8.13 (H-2) | dd, dd, dd, d, d | J=7.0, 1.8, J=7.0, 4.2, J=4.2, 1.8, J=2.2, J=2.2 | chemicalbook.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, thereby confirming its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the confident assignment of a molecular formula. This is particularly important in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).
In addition to molecular formula confirmation, HRMS coupled with fragmentation techniques (e.g., collision-induced dissociation) provides valuable structural information. The fragmentation pattern of the molecular ion can be analyzed to deduce the connectivity of the molecule and identify characteristic substructures. For instance, the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the molecular ion of this compound would be indicative of the methoxy substituent. The fragmentation pathways of related heterocyclic systems have been studied to understand their gas-phase chemistry.
Interactive Data Table: HRMS Data for a Pyrazolo[1,5-a]pyridine Derivative
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| This compound-3-carboxylic acid | [M+H]⁺ | 193.06078 | - | uni.lu |
| This compound-3-carboxylic acid | [M+Na]⁺ | 215.04272 | - | uni.lu |
| This compound-3-carboxylic acid | [M-H]⁻ | 191.04622 | - | uni.lu |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O stretching of the methoxy group, C=C and C=N stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations. The position and intensity of these bands can be influenced by the electronic effects of the substituents on the pyrazolo[1,5-a]pyridine core. IR spectroscopy is also a useful tool for monitoring the progress of reactions, such as the introduction of the methoxy group. The carbonyl stretching bands in the infrared spectra of substituted quinolinediones have been found to be particularly informative. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can provide additional information about the vibrational modes of the molecule. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be active in one technique but not the other. For molecules with a center of symmetry, IR and Raman spectroscopy can be used in conjunction to provide a more complete vibrational analysis.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself may be challenging, the crystal structures of its derivatives can provide invaluable information about the geometry of the pyrazolo[1,5-a]pyridine scaffold.
By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric and electronic effects of substituents and for validating computational models. The crystal structures of related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and quinolinediones, have been determined to elucidate their structural features and intermolecular interactions. researchgate.netresearchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. ptfarm.pl
HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, this compound can be separated from starting materials, byproducts, and other impurities. The area of the peak corresponding to the product in the chromatogram is proportional to its concentration, allowing for quantitative analysis of purity. HPLC is also a valuable tool for reaction monitoring, enabling the optimization of reaction conditions to maximize the yield and purity of the desired product. The purity of commercial batches of related compounds is often verified by HPLC. targetmol.com
Emerging Applications and Future Research Directions
Role in Pre-clinical Drug Discovery and Lead Optimization
The pyrazolo[1,5-a]pyridine (B1195680) core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds investigated in preclinical drug discovery. Its rigid, planar structure provides a foundation for developing selective inhibitors of various protein kinases and other biologically significant targets. The 7-methoxy substitution can be a key modification in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.
Derivatives of the broader pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine families have demonstrated significant potential in targeting a range of diseases. For instance, they have been investigated as inhibitors for Tropomyosin receptor kinase (Trk), which is crucial for treating solid tumors, and as selective inhibitors of Pim-1 kinase, a target in cancer therapy. bohrium.combldpharm.com In the process of lead optimization, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to the identification of potent and selective inhibitors for targets such as KDM5, a histone demethylase implicated in drug resistance. researchgate.net
Below is a table summarizing the role of the pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) scaffold in preclinical drug discovery, highlighting the therapeutic targets and the significance of structural modifications.
| Therapeutic Target | Compound Scaffold | Significance in Lead Optimization |
| Tropomyosin receptor kinase (Trk) | Pyrazolo[1,5-a]pyrimidine | Structural modifications have led to compounds with high potency (IC50 <0.02 nM) for treating solid tumors. bohrium.com |
| Pim-1 Kinase | Pyrazolo[1,5-a]pyrimidine | Optimization of substituents at the 3- and 5-positions resulted in highly selective and potent inhibitors with nanomolar activity. bldpharm.com |
| KDM5 (Histone demethylase) | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Structure-based design yielded potent, selective, and orally bioavailable inhibitors for in vivo studies. researchgate.net |
| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | Optimization with different substituents at the C(5) position led to the development of novel and selective inhibitors. rsc.org |
| Aryl Hydrocarbon Receptor (AHR) | Pyrazolo[1,5-a]pyrimidine | Systematic optimization led to a significant increase in antagonistic potency, from an IC50 of 650 nM to 31 nM. nih.gov |
Potential in Material Science and Optoelectronic Applications (e.g., Fluorophores)
Beyond its biomedical applications, the pyrazolo[1,5-a]pyridine scaffold is gaining attention in the field of material science, particularly for its photophysical properties. These compounds can serve as the core for novel fluorophores with applications in optoelectronics and imaging. The fused heterocyclic system provides a rigid framework that can be functionalized to tune its absorption and emission characteristics.
Recent studies have highlighted that pyrazolo[1,5-a]pyridine derivatives can exhibit high fluorescence quantum yields. nih.gov For instance, a pyrazolo[1,5-a]pyridine carboxylic acid was developed as a novel pH probe that operates under acidic conditions with a high quantum yield of 0.64. nih.gov This demonstrates the potential of this scaffold in the design of fluorescent sensors.
The photophysical properties of these compounds are highly tunable. The incorporation of electron-donating or electron-withdrawing groups at different positions on the pyrazolo[1,5-a]pyridine ring system can significantly alter their optical properties. For example, the presence of electron-donating groups at the 7-position of the fused ring has been shown to improve both absorption and emission behaviors in pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org The 7-methoxy group, being an electron-donating group, can thus play a crucial role in enhancing the fluorescence properties of these materials.
The versatility of the pyrazolo[1,5-a]pyridine core allows for the development of fluorophores with a range of emission colors and properties, making them suitable for various applications, including organic light-emitting diodes (OLEDs) and bio-imaging. A summary of the photophysical properties of some pyrazolo[1,5-a]pyridine-based fluorophores is presented below.
| Fluorophore Type | Key Feature | Application |
| Pyrazolo[1,5-a]pyridine carboxylic acid | High quantum yield (φ = 0.64) | Fluorescent pH probe for acidic conditions. nih.gov |
| Pyrazolo[1,5-a]pyridine-fused pyrimidine | Turn-on fluorescence in lipophilic environments | Fluorescent probe for visualizing lipid droplets in living cells. |
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Tunable photophysical properties | Potential for use in organic luminescent materials. rsc.orgnih.gov |
Application as Chemical Probes and Biological Tools
The fluorescent properties of pyrazolo[1,5-a]pyridine derivatives, combined with their ability to be selectively targeted to biological molecules and environments, make them excellent candidates for chemical probes and biological tools. These probes can be used to visualize and study cellular processes in real-time.
A notable example is the development of a pyrazolo[1,5-a]pyridine-based fluorescent probe for detecting pH changes in living cells. nih.gov This probe demonstrated a rapid response to acidic pH, high selectivity, and sensitivity, making it a valuable tool for studying acidic organelles. nih.gov Another application is in the design of probes for specific cellular components, such as lipid droplets, which are important in various physiological and pathological processes.
Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors that can be used as chemical probes to study the function of specific enzymes in biological systems. For instance, a potent and selective KDM5 inhibitor derived from a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold serves as a chemical probe to investigate the biological functions of KDM5 in vivo. researchgate.net The development of such probes is essential for understanding complex biological pathways and for the validation of new drug targets.
Challenges and Opportunities in Pyrazolo[1,5-a]pyridine Research
While the pyrazolo[1,5-a]pyridine scaffold holds immense promise, several challenges and opportunities remain in its research and application.
Challenges:
Synthesis: Although various synthetic methods exist, the development of more efficient, scalable, and environmentally friendly synthetic routes for diversely functionalized pyrazolo[1,5-a]pyridines remains a priority. rsc.orgnih.gov
Drug Resistance: In the context of drug discovery, the emergence of resistance mutations in target proteins, as seen with some Trk inhibitors, poses a significant challenge. bohrium.com
Selectivity: Achieving high selectivity for a specific biological target over others, especially within the kinome, is a continuous challenge in the development of kinase inhibitors.
Biocompatibility and Toxicity: For applications as biological probes and therapeutic agents, ensuring low toxicity and high biocompatibility is crucial.
Opportunities:
Novel Therapeutics: The versatility of the pyrazolo[1,5-a]pyridine scaffold offers vast opportunities for the discovery of new drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.
Advanced Materials: There is significant potential to explore the use of pyrazolo[1,5-a]pyridine derivatives in the development of novel organic materials with tailored optoelectronic properties for applications in OLEDs, sensors, and photovoltaics.
Precision Chemical Probes: The development of highly specific and sensitive chemical probes based on the pyrazolo[1,5-a]pyridine core for real-time imaging of biological processes and for target validation will continue to be a fruitful area of research.
Combinatorial Chemistry: The ease of functionalization of the pyrazolo[1,5-a]pyridine ring system makes it an ideal scaffold for combinatorial library synthesis to accelerate the discovery of new bioactive molecules and materials.
Q & A
Q. Key optimization factors :
- Catalyst loading (5 mol% Pd, 2 equiv Ag).
- Solvent choice (DMF or pyridine for cyclization).
- Temperature control (80–120°C).
How can researchers address low yields in direct C-H functionalization at the 7-position of pyrazolo[1,5-a]pyridine scaffolds?
Advanced
Low yields in C-H functionalization often stem from steric hindrance or competing side reactions. Strategies include:
- Oxidative cyclization : Use CuBr/1,10-phenanthroline to promote air-oxidized cyclization of N-(2-pyridyl)guanidines, achieving 70–80% yields for 7-substituted derivatives .
- Silver-mediated elimination : Ag₂CO₃ aids in eliminating byproducts during cyclization, improving purity .
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance reactivity at the 7-position by directing electrophilic substitution .
What spectroscopic and analytical techniques are critical for confirming the structure of this compound derivatives?
Q. Basic
- ¹H/¹³C NMR : Characteristic shifts for the methoxy group (δ 3.8–4.0 ppm for OCH₃) and pyridine protons (δ 6.5–8.5 ppm) .
- Mass spectrometry (EI or ESI) : Molecular ion peaks (e.g., m/z 286 for 7-amino derivatives) and fragmentation patterns validate substituents .
- Elemental analysis : Confirms empirical formulas (e.g., C₁₄H₁₃N₃O for 7-methoxy derivatives) within 0.3% error .
What mechanistic insights explain the role of silver in cyclization reactions of pyrazolo[1,5-a]pyridine precursors?
Advanced
Silver salts (e.g., Ag₂CO₃) act as:
- Halide scavengers : Remove Br⁻/I⁻ from Pd intermediates, accelerating reductive elimination .
- Oxidizing agents : Facilitate the formation of aromatic systems via single-electron transfer (SET) mechanisms .
- Acid scavengers : Neutralize HBr byproducts, shifting equilibrium toward product formation .
What safety protocols are essential when handling this compound and its intermediates?
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste disposal : Segregate halogenated byproducts (e.g., bromides) and transfer to licensed hazardous waste facilities .
- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., pyridine, DMF) .
How do substituents at the 7-position influence the biological activity of pyrazolo[1,5-a]pyridine derivatives?
Q. Advanced
- Electron-withdrawing groups (e.g., Br) : Enhance inhibitory activity against JAK1/2 enzymes (IC₅₀ < 100 nM) by improving target binding .
- Amino/methoxy groups : Increase solubility and bioavailability, critical for cardiovascular applications .
- Structure-activity relationship (SAR) : Bulkier substituents reduce activity due to steric clashes with enzyme active sites .
What purification methods are recommended for isolating this compound derivatives?
Q. Basic
- Recrystallization : Use ethanol/DMF (1:1) for carboxamides; yields >70% with >95% purity .
- Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) resolves regioisomers .
- Acid-base extraction : Separate neutral products from acidic/byproduct salts .
How does microwave-assisted synthesis compare to conventional heating for pyrazolo[1,5-a]pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
